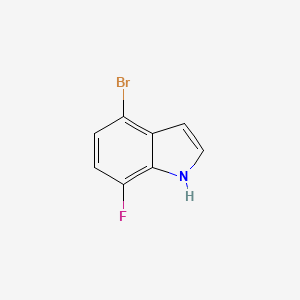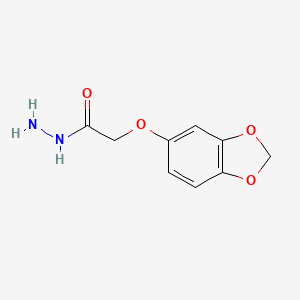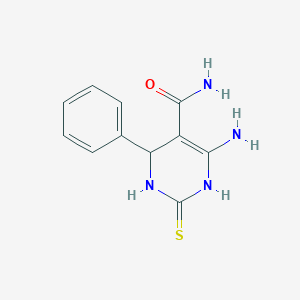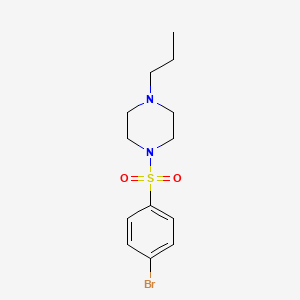
4-溴-7-氟-1H-吲哚
描述
4-bromo-7-fluoro-1H-indole is a halogenated indole derivative, a class of compounds known for their significance in medicinal chemistry due to their presence in a variety of natural products and pharmaceuticals. While the provided papers do not directly discuss 4-bromo-7-fluoro-1H-indole, they do provide insights into the chemistry of brominated indoles, which can be extrapolated to understand the properties and reactivity of 4-bromo-7-fluoro-1H-indole.
Synthesis Analysis
The synthesis of brominated indoles can be achieved through various methods, including the regioselective C(sp2)-H dual functionalization as described in the second paper. This process involves the use of hypervalent iodine(III) compounds to introduce bromine and other functional groups onto the indole ring under metal-free conditions . Although the specific synthesis of 4-bromo-7-fluoro-1H-indole is not detailed, similar strategies could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of brominated indoles is characterized by the presence of a bromine atom on the indole ring, which can significantly influence the electronic properties of the molecule. The first paper discusses the crystal structure analysis of a brominated indole derivative using X-ray diffraction, Hirshfeld surface analysis, and DFT calculations . These techniques could be applied to 4-bromo-7-fluoro-1H-indole to gain insights into its molecular structure and intermolecular interactions.
Chemical Reactions Analysis
Brominated indoles are known to participate in various chemical reactions due to the presence of the reactive bromine atom. The second paper highlights the dual functionalization of indoles, which includes bromination as part of the process . This suggests that 4-bromo-7-fluoro-1H-indole could also undergo further functionalization reactions, potentially leading to a wide range of derivatives with diverse biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated indoles can be influenced by the substituents on the indole ring. The first paper provides information on the thermal stability of a brominated indole compound, which is reported to be stable up to 215°C . This data can be useful in predicting the stability of 4-bromo-7-fluoro-1H-indole. Additionally, the electronic and spectroscopic properties of such compounds can be studied using techniques like TD-DFT and NMR, as mentioned in the first paper .
科学研究应用
吸收和荧光研究
- 吲哚衍生物,包括4-溴-7-氟-1H-吲哚,已被研究其吸收和荧光光谱。这些性质在光物理学和光化学等领域至关重要,影响传感器开发和分子成像等领域(Carić et al., 2004)。
合成和生物活性
- 对从溴吲哚羰基肼衍生的杂环化合物的合成和抗菌、抗炎和抗增殖活性进行了研究。这包括4-溴-7-氟-1H-吲哚的衍生物,表明其在新药物化合物开发中的潜力(Narayana et al., 2009)。
与HIV蛋白的相互作用
- 吲哚衍生物,如4-溴-7-氟-1H-吲哚,已被研究其在干扰HIV表面蛋白gp120与宿主细胞受体CD4相互作用中的作用。这项研究对于新型HIV治疗的发展具有重要意义(Wang et al., 2003)。
合成方法的开发
- 已进行了关于功能化吲哚的合成方法的研究,包括那些取代有氟和溴基团的吲哚。这项研究有助于为各种科学应用创造多样的基于吲哚的化合物(McKittrick et al., 1990)。
抗肿瘤活性
- 对某些吲哚衍生物的合成和抗肿瘤活性进行了评估,包括那些带有氟和溴取代基的衍生物。这表明该化合物在癌症治疗领域的潜力(Houxing, 2009)。
催化和化学性质
- 已研究了吲哚衍生物,包括4-溴-7-氟-1H-吲哚的催化活性和化学性质。这些性质对于化学合成和催化应用至关重要(Rao et al., 2019)。
荧光性质和应用
- 已进行了关于吲哚衍生物的荧光性质的研究,包括那些带有溴和氟取代基的衍生物。这对于荧光传感和成像技术的应用具有重要意义(Singh and Ansari, 2017)。
生物信号传导
- 已研究吲哚及其衍生物作为生物信号分子的作用,对于理解细菌和真核细胞中的细胞间通信和代谢过程具有重要意义(Chimerel et al., 2013)。
安全和危害
The safety information for “4-bromo-7-fluoro-1H-indole” includes the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
作用机制
Target of Action
4-Bromo-7-fluoro-1H-indole, also known as 4-Bromo-7-fluoroindole, is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , making them valuable in the development of new therapeutic derivatives.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives interact with their targets, leading to changes that can inhibit or promote certain biological processes.
Biochemical Pathways
Indole derivatives are known to affect a broad range of biochemical pathways due to their diverse biological activities . The downstream effects of these interactions can vary widely, depending on the specific biological activity and the context in which it is expressed.
Result of Action
Given the diverse biological activities of indole derivatives , it can be inferred that the compound’s action could result in a wide range of molecular and cellular effects.
生化分析
Biochemical Properties
4-Bromo-7-fluoro-1H-indole plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, indole derivatives, including 4-bromo-7-fluoro-1H-indole, have been shown to inhibit certain protein kinases, which are enzymes that modify other proteins by chemically adding phosphate groups. This inhibition can affect cell signaling pathways and cellular responses. Additionally, 4-bromo-7-fluoro-1H-indole may interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances in the body .
Cellular Effects
4-Bromo-7-fluoro-1H-indole has significant effects on various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to affect the expression of genes involved in cell cycle regulation and apoptosis (programmed cell death). This can lead to changes in cell proliferation and survival, making 4-bromo-7-fluoro-1H-indole a potential candidate for anticancer therapies .
Molecular Mechanism
The molecular mechanism of action of 4-bromo-7-fluoro-1H-indole involves its interactions with biomolecules at the molecular level. It can bind to specific proteins and enzymes, leading to their inhibition or activation. For instance, 4-bromo-7-fluoro-1H-indole may inhibit the activity of certain protein kinases, thereby affecting downstream signaling pathways. Additionally, it can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in cellular function and behavior .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-bromo-7-fluoro-1H-indole can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can undergo degradation under certain conditions, which may affect their biological activity. Additionally, long-term exposure to 4-bromo-7-fluoro-1H-indole in in vitro or in vivo studies can lead to changes in cellular responses, including alterations in cell proliferation, apoptosis, and metabolism .
Dosage Effects in Animal Models
The effects of 4-bromo-7-fluoro-1H-indole vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anticancer or antimicrobial activity. At higher doses, it may cause toxic or adverse effects, including damage to vital organs or disruption of normal cellular functions. It is important to determine the optimal dosage that maximizes therapeutic benefits while minimizing potential risks .
Metabolic Pathways
4-Bromo-7-fluoro-1H-indole is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. For example, cytochrome P450 enzymes play a key role in the metabolism of indole derivatives, including 4-bromo-7-fluoro-1H-indole. These enzymes can catalyze the oxidation, reduction, or hydrolysis of the compound, leading to the formation of metabolites that may have different biological activities. The effects on metabolic flux and metabolite levels depend on the specific pathways involved .
Transport and Distribution
The transport and distribution of 4-bromo-7-fluoro-1H-indole within cells and tissues are influenced by various factors, including its interactions with transporters and binding proteins. The compound may be transported across cell membranes by specific transporters, affecting its localization and accumulation within different cellular compartments. Additionally, binding to proteins such as albumin can influence its distribution in the bloodstream and tissues .
Subcellular Localization
The subcellular localization of 4-bromo-7-fluoro-1H-indole can affect its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the mitochondria, affecting cellular metabolism and energy production .
属性
IUPAC Name |
4-bromo-7-fluoro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrFN/c9-6-1-2-7(10)8-5(6)3-4-11-8/h1-4,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBQKMEMSAFAVKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CNC2=C1F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20396896 | |
| Record name | 4-Bromo-7-fluoroindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20396896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
883500-66-1 | |
| Record name | 4-Bromo-7-fluoroindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20396896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-7-fluoroindole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Methyl-3,4-dihydro-2H-benzo[b]oxepin-5-one](/img/structure/B1275596.png)


![3-[2-(4-Bromophenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B1275604.png)


![5-bromo-1H-indole-3-carbaldehyde N-[3-(trifluoromethyl)phenyl]hydrazone](/img/structure/B1275620.png)






